

The Chemical Architecture of Porphyra-334: A Technical Guide

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Compound of Interest

Compound Name: Porphyra 334

Cat. No.: B610168

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Introduction

Porphyra-334 is a mycosporine-like amino acid (MAA), a class of water-soluble, UV-absorbing compounds found in a variety of marine and freshwater organisms, particularly in red algae of the genus Porphyra.[1][2] These compounds are of significant interest to the scientific and pharmaceutical communities due to their potent photoprotective and antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, isolation and characterization methodologies, and biosynthetic pathway of Porphyra-334.

Chemical Structure and Identification

Porphyra-334 is characterized by a cyclohexenimine chromophore conjugated with both a glycine and a threonine amino acid substituent. This structure is responsible for its strong absorption in the UV-A region of the electromagnetic spectrum.

IUPAC Name: (2S,3R)-2-(((S,E)-3-((carboxymethyl)amino)-5-hydroxy-5-(hydroxymethyl)-2-methoxycyclohex-2-en-1-ylidene)amino)-3-hydroxybutanoic acid

Chemical Formula: C₁₄H₂₂N₂O₈[2]

SMILES: C--INVALID-LINK--O)NC1=C(C(=NCC(=O)O)C--INVALID-LINK--(CO)O)OC">C@HO

Physicochemical and Quantitative Data

A summary of the key quantitative data for Porphyra-334 is presented in the table below, providing a comparative reference for researchers.

Property	Value
Molecular Weight	346.33 g/mol [2]
Exact Mass	346.1376 g/mol [2]
Maximum Absorption (λ_{max})	334 nm[1]
Molar Extinction Coefficient (ϵ)	42,300 M ⁻¹ cm ⁻¹ [1]
CAS Number	70579-26-9[2]
Melting Point	164-165 °C

Experimental Protocols

Extraction of Porphyra-334 from *Porphyra vietnamensis*

This protocol outlines the solid-liquid extraction of Porphyra-334 from dried algal biomass.

- **Sample Preparation:** Ten grams of dried *Porphyra vietnamensis* is powdered.
- **Extraction:** The powdered algae is extracted with 80% methanol. The resulting aqueous phase is collected.
- **Initial Purification:** The aqueous phase is lyophilized to yield a pale yellow powder. An aliquot is redissolved in 80% methanol to confirm UV absorbance at 334 nm.

Purification of Porphyra-334

Multiple chromatographic techniques can be employed for the purification of Porphyra-334 to a high degree of purity.

- **Silica Gel Column Chromatography:** The crude extract is chromatographed on a silica gel column. A gradient elution is performed, starting with 20% methanol and 80% ethanol and

gradually increasing to 80% methanol and 20% ethanol. Fractions containing Porphyra-334 are collected, evaporated, and lyophilized.

- **Fast Centrifugal Partition Chromatography (FCPC):**
 - **Solvent System:** An aqueous two-phase system composed of water, ethanol, ammonium sulfate, and methanol is used in ascending mode.
 - **Procedure:** The crude aqueous-methanolic extract is subjected to FCPC. This method can separate shinorine and Porphyra-334 within 90 minutes.
 - **Further Purification:** Solid-phase extraction (SPE) can be used as a subsequent step to obtain highly pure Porphyra-334.
- **Medium-Pressure Liquid Chromatography (MPLC):**
 - **Initial Separation:** A 50% aqueous methanol extract is absorbed onto silica gel and subjected to silica gel MPLC with a stepwise elution of chloroform/methanol/water (12:8:1 and 8:12:1, v/v).
 - **Final Purification:** The fraction containing Porphyra-334 is further purified using ODS-MPLC with an isocratic elution of 100% water.

Characterization of Porphyra-334

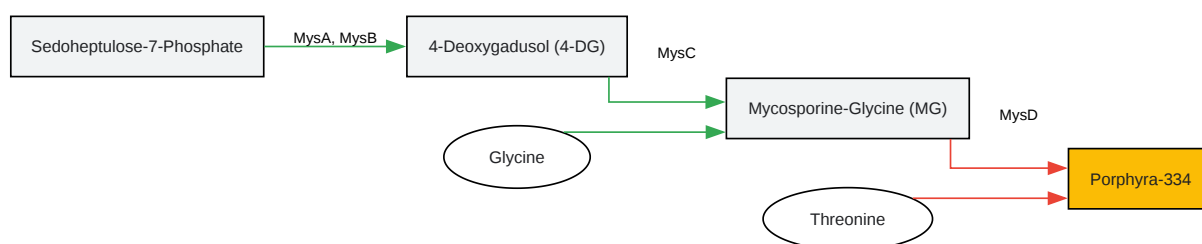
A combination of spectroscopic and spectrometric techniques is used to confirm the identity and purity of the isolated Porphyra-334.

- **UV-Visible Spectroscopy:** The absorption spectrum of the purified compound is recorded in methanol or water. A characteristic sharp peak should be observed at approximately 334 nm.
- **High-Performance Liquid Chromatography (HPLC):**
 - **Column:** A C18 reversed-phase column is typically used.
 - **Mobile Phase:** A common mobile phase is 0.1% acetic acid in water.

- Detection: A photodiode array (PDA) or UV detector is set to 334 nm. The retention time for Porphyra-334 is approximately 4.9 minutes under these conditions.
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight. A singly charged ion peak $[M+H]^+$ is observed at m/z 347.1.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR and ^{13}C -NMR spectroscopy are used for structural elucidation. The chemical shifts are compared with published data for Porphyra-334.
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. Key absorption bands are observed around 3100 cm^{-1} (O-H and N-H stretching), 1670 cm^{-1} (C=O stretching), 1520 cm^{-1} (N-H bending), 1330 cm^{-1} (C-O stretching), and 1100 cm^{-1} (C-O-C stretching).

Biosynthetic Pathway of Porphyra-334

The biosynthesis of Porphyra-334 originates from the pentose phosphate pathway and involves a series of enzymatic reactions. The key steps are the formation of a mycosporine-glycine (MG) intermediate, followed by the addition of a threonine moiety.



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Caption: Biosynthetic pathway of Porphyra-334 from Sedoheptulose-7-Phosphate.

The biosynthesis is initiated by the enzymes MysA and MysB, which convert sedoheptulose-7-phosphate from the pentose phosphate pathway into 4-deoxygadusol (4-DG).^{[3][4]} The ATP-grasp enzyme MysC then catalyzes the condensation of 4-DG with glycine to form

mycosporine-glycine (MG).[1][4] In the final step, the D-Ala-D-Ala ligase homolog, MysD, facilitates the conjugation of threonine to the mycosporine-glycine core, yielding Porphyra-334.[5][6]

Conclusion

Porphyra-334 stands out as a promising natural product with significant potential in photoprotection and as an antioxidant. This guide provides a foundational technical understanding of its chemical properties, isolation, and biosynthesis, which is crucial for researchers and developers in the fields of natural product chemistry, pharmacology, and drug development. The detailed protocols and biosynthetic pathway information serve as a valuable resource for further investigation and application of this remarkable marine-derived compound.

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